9-Decen-1-OL

Catalog No.
S1505672
CAS No.
13019-22-2
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Decen-1-OL

CAS Number

13019-22-2

Product Name

9-Decen-1-OL

IUPAC Name

dec-9-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2

InChI Key

QGFSQVPRCWJZQK-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCO

Canonical SMILES

C=CCCCCCCCCO

Organic Synthesis:

9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].

Potential Research Areas:

While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:

  • Material Science: The amphiphilic nature of 9-Decen-1-ol (having both hydrophobic and hydrophilic regions) might be relevant in the development of new materials with specific properties, such as self-assembling structures or components in drug delivery systems.
  • Biochemistry: The potential interaction of 9-Decen-1-ol with biological systems, such as enzymes or membranes, could be investigated for its role in various biological processes or its potential use in developing new drugs or therapeutic agents.

9-Decen-1-ol, also known as decan-9-ol, is a straight-chain aliphatic alcohol with ten carbon atoms. It is a colorless liquid at room temperature with a faint floral odor and a waxy taste []. While its natural origins are not definitively documented, it can be derived from various plant and animal sources containing fatty alcohols []. 9-Decen-1-ol holds some significance in scientific research due to its chemical properties and potential applications.


Molecular Structure Analysis

The key feature of 9-Decen-1-ol's structure is the presence of both a hydroxyl group (OH) and a terminal alkene (C=C) functional group. The hydroxyl group is located at the first carbon (C1), making it a primary alcohol. The alkene group is located between the ninth and tenth carbon atoms (C9-C10), resulting in the "9-decen" designation []. This combination of functional groups can influence the compound's reactivity and interactions with other molecules.


Chemical Reactions Analysis

Oxidation:

9-Decen-1-ol readily undergoes oxidation in the presence of supported palladium or platinum catalysts and aqueous media (mixtures of water and dioxane) to form 9-decenoic acid []. This reaction can be represented by the following balanced equation:

XLogP3

3.6

Boiling Point

236.0 °C

UNII

475HH49270

GHS Hazard Statements

Aggregated GHS information provided by 1749 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13019-22-2

Wikipedia

9-decen-1-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents

General Manufacturing Information

9-Decen-1-ol: ACTIVE

Dates

Modify: 2023-08-15

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